molecular formula C16H16N4O B2360990 1-phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol CAS No. 2380141-86-4

1-phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol

Cat. No.: B2360990
CAS No.: 2380141-86-4
M. Wt: 280.331
InChI Key: DVMGPGGXSGQBNW-UHFFFAOYSA-N
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Description

1-phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[3,4-d]pyrimidine core, which is known for its diverse biological activities. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol typically involves the following steps:

    Formation of the Pyrido[3,4-d]pyrimidine Core: This can be achieved through the condensation of appropriate pyrimidine and pyridine derivatives. For example, the reaction of 4-aminopyrimidine with a pyridine derivative under reflux conditions in the presence of a suitable catalyst.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the pyrido[3,4-d]pyrimidine intermediate.

    Formation of the Propan-2-ol Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as halogens and nitrating agents.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a phenyl group, pyrido[3,4-d]pyrimidine core, and propan-2-ol moiety makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

1-phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c21-13(8-12-4-2-1-3-5-12)9-18-16-14-6-7-17-10-15(14)19-11-20-16/h1-7,10-11,13,21H,8-9H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMGPGGXSGQBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC2=NC=NC3=C2C=CN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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